An In-depth Technical Guide to 2-Oxocyclopentanecarbonitrile (CAS No. 2941-29-9): Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Oxocyclopentanecarbonitrile (CAS No. 2941-29-9): Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Oxocyclopentanecarbonitrile, a pivotal intermediate in synthetic organic chemistry. Identified by its CAS Number 2941-29-9, this bifunctional molecule incorporates both a ketone and a nitrile group, rendering it a versatile building block for the synthesis of complex chemical architectures, particularly in the realms of pharmaceutical and agrochemical development.[1] This document will explore the compound's fundamental physicochemical properties, delve into established synthetic protocols with mechanistic insights, discuss its significant applications, and outline critical safety and handling procedures. The objective is to equip researchers, chemists, and drug development professionals with the necessary technical knowledge to effectively and safely utilize this compound in their work.
Chemical Identity and Physicochemical Properties
2-Oxocyclopentanecarbonitrile, also known as 2-Cyanocyclopentanone, is a colorless liquid with a faint odor.[1] Its unique structure, featuring a cyano group adjacent to a carbonyl on a five-membered ring, is the source of its chemical reactivity and utility in synthesis.[1]
Table 1: Chemical Identifiers and Properties of 2-Oxocyclopentanecarbonitrile
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2941-29-9 | [1][2][3][4] |
| IUPAC Name | 2-oxocyclopentane-1-carbonitrile | [4] |
| Synonyms | 2-Cyanocyclopentanone, Cyclopentanone-2-carbonitrile | [1][4] |
| Molecular Formula | C₆H₇NO | [2][3][4] |
| Molecular Weight | 109.13 g/mol | [2][4] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 258.0 ± 33.0 °C at 760 mmHg | [2][3] |
| Flash Point | 109.9 ± 25.4 °C | [2][3] |
| InChIKey | IPMQSLPLJDKUPI-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | C1CC(C(=O)C1)C#N | [1][4] |
| Solubility | Soluble in organic solvents; insoluble in water.[1] | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions.[3] |[3] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of 2-Oxocyclopentanecarbonitrile is most effectively achieved through the intramolecular cyclization of a linear precursor. The choice of methodology is dictated by starting material availability, desired scale, and yield.
Thorpe-Ziegler Cyclization of Hexanedinitrile
A prominent and industrially relevant method for synthesizing α-cyano ketones is the Thorpe-Ziegler reaction. This base-catalyzed intramolecular condensation of dinitriles is a powerful tool for forming five- and six-membered rings.
Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of a carbon alpha to one of the nitrile groups by a strong base, typically a sodium alkoxide. This generates a carbanion that then attacks the electrophilic carbon of the other nitrile group intramolecularly, forming a cyclic enamine intermediate. The choice of a non-protic solvent is crucial to prevent quenching the carbanion. Subsequent hydrolysis of the enamine under acidic conditions yields the target α-cyano ketone. The high yield (reported up to 83%) is driven by the thermodynamic stability of the five-membered ring that is formed.[3]
Caption: Thorpe-Ziegler synthesis workflow.
Experimental Protocol: Synthesis from Hexanedinitrile
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed in a chemical fume hood with appropriate personal protective equipment.
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Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Reagent Charging: Under a nitrogen atmosphere, prepare a suspension of sodium ethoxide in anhydrous toluene.
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Substrate Addition: Heat the suspension to reflux. Add a solution of hexanedinitrile (adiponitrile) in anhydrous toluene dropwise via the dropping funnel over a period of 2-3 hours. The causality for slow addition is to maintain control over the exothermic reaction and prevent polymerization side reactions.
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Reaction: Maintain the reflux for an additional 4-6 hours to drive the reaction to completion. The formation of a thick precipitate indicates the progress of the cyclization.
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Quenching and Hydrolysis: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of aqueous hydrochloric acid until the mixture is acidic (pH ~2). This step hydrolyzes the intermediate enamine.
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Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., diethyl ether) two to three times to maximize product recovery.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-Oxocyclopentanecarbonitrile.
Applications in Research and Drug Development
The synthetic utility of 2-Oxocyclopentanecarbonitrile is rooted in the reactivity of its two functional groups. It serves as a valuable scaffold and intermediate in medicinal chemistry and agrochemical synthesis.[1]
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Pharmaceutical Synthesis: The compound is a key building block for creating more complex molecular frameworks.[1] The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can undergo a wide range of reactions (e.g., reductive amination, Wittig reaction, aldol condensation). This dual reactivity allows for the divergent synthesis of various heterocyclic systems and substituted cyclopentane derivatives, which are common motifs in pharmacologically active molecules.[1] Its incorporation into a target molecule can contribute to desired pharmacological properties.[1]
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Chemical Research: In a broader research context, it is used to explore reaction mechanisms and develop new synthetic methodologies.[1] Its structure is ideal for studying stereoselective reactions and for use in catalytic processes like enantioselective conjugate additions.[5]
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used as an intermediate in the synthesis of pesticides and herbicides, where the cyclopentane ring system is a feature of some active compounds.[1]
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- 4. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 41171-91-9,3-Oxo-cyclopentanecarbonitrile | lookchem [lookchem.com]
